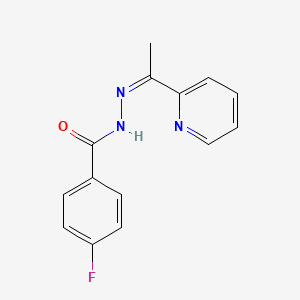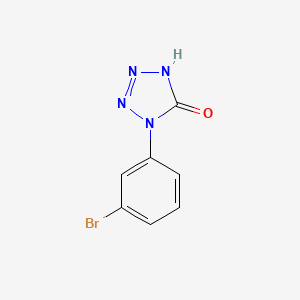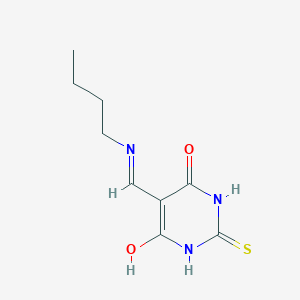
Lethal toxin inhibitor DN1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C₁₄H₁₂FN₃O. It is known for its unique structural properties, which include a fluorine atom attached to a benzene ring and a hydrazide group linked to a pyridine ring through an ethylidene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide typically involves the condensation of 4-fluorobenzohydrazide with 2-acetylpyridine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in the replacement of the fluorine atom with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Industry: It may be used in the development of new materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, its hydrazone group can participate in redox reactions, contributing to its antimicrobial and antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzohydrazide: Lacks the pyridine ring and ethylidene bridge, making it less complex.
2-Acetylpyridine: Contains the pyridine ring but lacks the hydrazide group and fluorine atom.
N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide: Similar structure but without the fluorine atom.
Uniqueness
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
5325-69-9 |
|---|---|
Molekularformel |
C14H12FN3O |
Molekulargewicht |
257.26 g/mol |
IUPAC-Name |
4-fluoro-N-[(Z)-1-pyridin-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C14H12FN3O/c1-10(13-4-2-3-9-16-13)17-18-14(19)11-5-7-12(15)8-6-11/h2-9H,1H3,(H,18,19)/b17-10- |
InChI-Schlüssel |
PHKNHJHCBOJBTD-YVLHZVERSA-N |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2 |
Isomerische SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)F)/C2=CC=CC=N2 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-(3-methoxybenzoyl)-5'-methyl-1'-(thiophene-2-carbonyl)spiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1656474.png)


![2,3,6-trimethyl-N,4-diphenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B1656477.png)
![2-[5-(2,5-Dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole;hydrobromide](/img/structure/B1656478.png)

![3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B1656481.png)
![N-[(Z)-1-[(4-Bromophenyl)carbamoyl]-2-(4-dimethylaminophenyl)vinyl]benzamide](/img/structure/B1656483.png)
![N-[(Z)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B1656484.png)
![(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile](/img/structure/B1656485.png)
![2-[(2,4-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B1656491.png)

![8-Bromo-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B1656495.png)
![(Z)-4-[4-(Dimethylamino)phenyl]-3-nitrobut-3-en-2-one](/img/structure/B1656496.png)
